molecular formula C14H24ClNOSi B3170751 3-(tert-butyldiMethylsilanyloxyMethyl)-4-chlorobenzylaMine CAS No. 946000-12-0

3-(tert-butyldiMethylsilanyloxyMethyl)-4-chlorobenzylaMine

Cat. No.: B3170751
CAS No.: 946000-12-0
M. Wt: 285.88 g/mol
InChI Key: JSZCCOCTUUPOEP-UHFFFAOYSA-N
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Description

3-(tert-butyldiMethylsilanyloxyMethyl)-4-chlorobenzylaMine is a synthetic organic compound characterized by the presence of a tert-butyldimethylsilanyloxy group and a chlorobenzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butyldiMethylsilanyloxyMethyl)-4-chlorobenzylaMine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride. The reaction conditions often include the use of anhydrous solvents and bases such as pyridine or imidazole to facilitate the silylation process . The chlorobenzylamine moiety can be introduced through nucleophilic substitution reactions involving chlorobenzyl halides and amines under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors have been employed to introduce tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(tert-butyldiMethylsilanyloxyMethyl)-4-chlorobenzylaMine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(tert-butyldiMethylsilanyloxyMethyl)-4-chlorobenzylaMine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(tert-butyldiMethylsilanyloxyMethyl)-4-chlorobenzylaMine involves its interaction with molecular targets through its functional groups. The tert-butyldimethylsilanyloxy group provides steric protection, while the chlorobenzylamine moiety can participate in nucleophilic or electrophilic interactions. These interactions can modulate biological pathways and chemical reactions, making the compound valuable in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(tert-butyldiMethylsilanyloxyMethyl)-4-chlorobenzylaMine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the tert-butyldimethylsilanyloxy and chlorobenzylamine groups allows for versatile chemical modifications and interactions, making it a valuable compound in research and industry.

Properties

IUPAC Name

[3-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-chlorophenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24ClNOSi/c1-14(2,3)18(4,5)17-10-12-8-11(9-16)6-7-13(12)15/h6-8H,9-10,16H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZCCOCTUUPOEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(C=CC(=C1)CN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(tert-butyldiMethylsilanyloxyMethyl)-4-chlorobenzylaMine
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